8-Fluoro-6-nitroquinoline
Description
Properties
Molecular Formula |
C9H5FN2O2 |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
8-fluoro-6-nitroquinoline |
InChI |
InChI=1S/C9H5FN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H |
InChI Key |
OFWJQKHUTOLSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-nitroquinoline typically involves the fluorination and nitration of quinoline derivatives. One common method includes the direct fluorination of 6-nitroquinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the nitration of 8-fluoroquinoline using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly and sustainable methods, such as microwave-assisted synthesis and solvent-free reactions, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-nitroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Fluoro-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
8-Fluoro-6-nitroquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as antimicrobial and anticancer agents. For example, research has indicated that modifications to the quinoline structure can enhance antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Properties
In a study focusing on the synthesis of new fluoroquinolone models, compounds derived from this compound exhibited varying degrees of antimicrobial activity. The results suggested that hydrophilic groups improved efficacy against Gram-negative bacteria, while lipophilic groups were more effective against Gram-positive bacteria .
Biological Research
Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes, making it a candidate for drug development targeting various diseases. Its mechanism often involves interaction with biological macromolecules, which can disrupt cellular processes.
Fluorescent Probes:
this compound is also utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing our understanding of biochemical pathways .
Material Science
Development of Advanced Materials:
The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions allows it to serve as a building block for synthesizing complex materials with tailored properties.
Analytical Chemistry
Reagent in Metal Ion Detection:
In analytical chemistry, this compound is employed as a reagent for detecting and quantifying metal ions. This application is particularly relevant in environmental monitoring, where accurate detection methods are essential .
Mechanism of Action
The mechanism of action of 8-Fluoro-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Substituent positioning significantly impacts chemical behavior. Below is a comparison of structurally related quinoline derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 8-Fluoro-6-nitroquinoline | 8-F, 6-NO₂ | C₉H₅FN₂O₂ | 192.15 (calculated) | Electron-withdrawing groups at positions 6 and 8 |
| 3-Fluoro-8-nitroquinoline | 3-F, 8-NO₂ | C₉H₅FN₂O₂ | 192.15 | Fluorine and nitro groups on adjacent rings |
| 8-Chloro-6-fluoroquinoline | 8-Cl, 6-F | C₉H₅ClFN | 181.46 (calculated) | Halogens at positions 6 and 8 |
| 6-Iodo-8-nitroquinoline | 6-I, 8-NO₂ | C₉H₅IN₂O₂ | 324.06 | Bulky iodine substituent at position 6 |
| 8-Nitroquinoline | 8-NO₂ | C₉H₆N₂O₂ | 174.16 | Nitro group at position 8 only |
Notes:
- Fluorine and chlorine substituents reduce electron density, enhancing electrophilic substitution reactivity .
Physicochemical Properties
| Compound Name | Solubility | Melting Point (°C) | Stability |
|---|---|---|---|
| This compound | Moderate in organic solvents* | Not reported | Sensitive to light and heat |
| 3-Fluoro-8-nitroquinoline | Moderate in DCM, acetone | Not reported | Stable under inert conditions |
| 8-Chloro-6-fluoroquinoline | Soluble in DMSO, ethanol | Not reported | Hygroscopic |
| 8-Nitroquinoline | Soluble in CH₂Cl₂, ether | Not reported | Prone to sublimation |
*Inferred from analogs like 3-Fluoro-8-nitroquinoline .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 8-Fluoro-6-nitroquinoline with high yield and purity?
- Methodology : Nitration of fluorinated quinoline precursors using tert-butyl nitrite or concentrated HNO₃ under controlled temperatures (80–130°C) achieves regioselective nitro group introduction. Catalysts like palladium salts improve yield (up to 85%) by minimizing side reactions .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DCM/EtOAc) to isolate intermediates.
Q. How can structural characterization of this compound be performed to confirm substituent positions?
- Analytical Workflow :
- NMR : Compare <sup>19</sup>F and <sup>1</sup>H spectra to reference fluorinated quinolines. Fluorine deshielding at C8 and nitro group splitting patterns confirm substitution .
- Mass Spectrometry : Exact mass (MW 222.14 g/mol) via HRMS validates molecular formula (C₉H₄FN₃O₂).
- XRD : Resolve ambiguities in nitro/fluoro orientation using crystallographic data .
Q. What are the primary chemical reactivity patterns of this compound in organic synthesis?
- Electrophilic Sites : Nitro group facilitates nucleophilic aromatic substitution (e.g., with amines or thiols).
- Redox Reactions : Nitro group reduction (e.g., H₂/Pd-C) yields amino derivatives for further functionalization .
Advanced Research Questions
Q. How do competing reaction pathways during nitration impact the regioselectivity of this compound synthesis?
- Contradiction Analysis : Conflicting reports on nitro group positioning (C5 vs. C6) arise from varying nitrating agents and solvent polarities.
- Resolution Strategy : Perform kinetic studies using DFT calculations to map transition states and identify steric/electronic drivers. Validate with <sup>15</sup>N-labeled reagents to track nitro group migration .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis while maintaining purity?
- Scale-Up Protocol :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Temperature | 80°C (reflux) | 100°C (jacketed reactor) |
| Catalyst | Pd(OAc)₂ | Heterogeneous Pd/C |
| Yield | 75% | 68% |
- Trade-offs : Reduced yield at scale due to heat transfer inefficiencies; compensate with iterative recrystallization in ethanol/water .
Q. How does this compound interact with bacterial DNA gyrase, and what structural analogs enhance target specificity?
- Mechanistic Insight : The nitro group undergoes intracellular reduction to generate reactive nitroxide radicals, disrupting DNA supercoiling. Fluorine at C8 enhances membrane permeability.
- SAR Studies : Compare MIC values of analogs (e.g., 6-Fluoro-8-methyl-5-nitroquinoline) against E. coli to identify substituent effects on bioactivity .
Q. What spectroscopic techniques resolve contradictions in reported λmax values for this compound?
- Data Reconciliation : UV-Vis spectra vary due to solvent polarity (λmax 320 nm in MeOH vs. 335 nm in DMSO). Use time-dependent density functional theory (TD-DFT) to model solvatochromic shifts .
Methodological Guidelines
- Handling Nitro Compounds : Store under inert atmosphere (N₂/Ar) to prevent decomposition. Use explosion-proof equipment during high-temperature reactions .
- Biological Assays : Follow NIH preclinical guidelines for reproducibility: document cell lines, bacterial strains, and assay conditions (e.g., MIC testing in Mueller-Hinton broth) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
